(5E)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorobenzyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5E)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorobenzyl)imidazolidine-2,4-dione” is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(5E)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorobenzyl)imidazolidine-2,4-dione” typically involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with 3-(4-fluorobenzyl)imidazolidine-2,4-dione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
“(5E)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorobenzyl)imidazolidine-2,4-dione” can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The imidazolidine ring can be reduced to an imidazoline ring using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an imidazoline derivative.
Substitution: Formation of various alkyl or aryl substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its structural features suggest it may have activity against certain diseases, and it could be developed into a pharmaceutical agent after thorough preclinical and clinical testing.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its chemical properties make it suitable for various industrial applications, including the production of specialty chemicals.
Mechanism of Action
The mechanism of action of “(5E)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorobenzyl)imidazolidine-2,4-dione” would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and pathway analysis.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-(3-hydroxybenzylidene)-3-(4-fluorobenzyl)imidazolidine-2,4-dione
- (5E)-5-(3-ethoxy-4-hydroxybenzylidene)-3-benzylimidazolidine-2,4-dione
- (5E)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-chlorobenzyl)imidazolidine-2,4-dione
Uniqueness
The uniqueness of “(5E)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(4-fluorobenzyl)imidazolidine-2,4-dione” lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of the ethoxy and fluorobenzyl groups can influence its interaction with biological targets and its overall pharmacokinetic properties.
Properties
Molecular Formula |
C19H17FN2O4 |
---|---|
Molecular Weight |
356.3 g/mol |
IUPAC Name |
(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C19H17FN2O4/c1-2-26-17-10-13(5-8-16(17)23)9-15-18(24)22(19(25)21-15)11-12-3-6-14(20)7-4-12/h3-10,23H,2,11H2,1H3,(H,21,25)/b15-9+ |
InChI Key |
FZRYSRCFSGWYEW-OQLLNIDSSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.